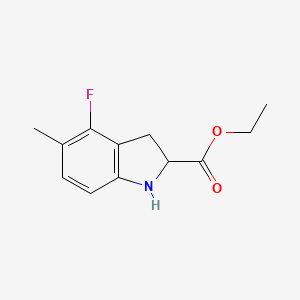

Ethyl 4-fluoro-5-methyl-2,3-dihydro-1H-indole-2-carboxylate

Description

Properties

Molecular Formula |

C12H14FNO2 |

|---|---|

Molecular Weight |

223.24 g/mol |

IUPAC Name |

ethyl 4-fluoro-5-methyl-2,3-dihydro-1H-indole-2-carboxylate |

InChI |

InChI=1S/C12H14FNO2/c1-3-16-12(15)10-6-8-9(14-10)5-4-7(2)11(8)13/h4-5,10,14H,3,6H2,1-2H3 |

InChI Key |

CLJCXBWIPVLHPU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1CC2=C(N1)C=CC(=C2F)C |

Origin of Product |

United States |

Preparation Methods

Alkylation of Substituted Indoles or Indolines

A common synthetic approach involves the alkylation of 4-fluoro-5-methylindole or its reduced form (indoline) with ethyl chloroacetate under basic conditions. The base, such as sodium hydride or potassium carbonate, deprotonates the nitrogen or the active methylene group, enabling nucleophilic substitution to form the ethyl ester at the 2-position.

- Starting Material: 4-fluoro-5-methylindole or 4-fluoro-5-methylindoline

- Reagents: Ethyl chloroacetate, sodium hydride (NaH) or potassium carbonate (K2CO3)

- Solvent: Anhydrous polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF)

- Conditions: Inert atmosphere (nitrogen or argon) to prevent oxidation, temperature range 0–80 °C depending on the base and solvent used

- Outcome: Formation of Ethyl 4-fluoro-5-methyl-2,3-dihydro-1H-indole-2-carboxylate via alkylation at the nitrogen or carbon position adjacent to the nitrogen (C-2 position)

This method is supported by analogous syntheses of ethyl 4-methyl-2,3-dihydro-1H-indole-2-carboxylate, where 4-methylindole is alkylated with ethyl chloroacetate under similar conditions, yielding the ethyl ester derivative.

Selective Fluorination

If starting from a non-fluorinated 5-methylindole derivative, selective fluorination at the 4-position can be achieved using electrophilic fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor. This step is typically performed prior to or after the esterification step, depending on the stability of intermediates.

- Fluorinating Agents: NFSI, Selectfluor

- Solvent: Acetonitrile, dichloromethane or other suitable solvents

- Conditions: Mild temperatures (0–25 °C), controlled stoichiometry to avoid over-fluorination

- Outcome: Introduction of a fluorine atom at the 4-position of the indole ring

This selective fluorination is critical to obtain the 4-fluoro substitution pattern without affecting other sensitive sites on the molecule.

Reduction to 2,3-Dihydroindole

The indole ring can be partially reduced to the 2,3-dihydroindole (indoline) structure using catalytic hydrogenation or chemical reduction methods.

- Catalysts: Pd/C, PtO2 under hydrogen atmosphere

- Conditions: Room temperature to mild heating, atmospheric or elevated hydrogen pressure

- Solvents: Ethanol, ethyl acetate, or other hydrogenation-compatible solvents

- Outcome: Saturation of the 2,3-double bond in the indole ring to yield the dihydroindole structure

This reduction step is often performed after the fluorination and esterification to preserve the functional groups and ensure regioselectivity.

Alternative Synthetic Routes

Recent advances include one-pot or two-step protocols for synthesizing polysubstituted indoles bearing electron-withdrawing groups such as esters at the C-2 position. These methods utilize N-phenylhydroxylamine and alkynes under mild conditions to construct the indole core with desired substitutions, potentially adaptable for fluorinated and methylated derivatives.

- The alkylation step requires careful control of the base and atmosphere to avoid oxidation of the indole ring.

- Fluorination must be regioselective; over-fluorination or substitution at undesired positions reduces yield and complicates purification.

- The reduction step typically preserves the ester functionality and fluorine substituent, but reaction conditions must avoid over-reduction or cleavage.

- Purification is commonly performed by recrystallization or chromatographic techniques to isolate the pure this compound.

- Spectroscopic methods (NMR, IR, MS) confirm substitution patterns and functional groups.

- The described synthetic routes are scalable and amenable to modification for analog synthesis.

The preparation of this compound involves strategic alkylation of substituted indole or indoline derivatives with ethyl chloroacetate, selective fluorination at the 4-position, and partial reduction to the dihydroindole framework. These methods are supported by diverse literature sources, including synthetic organic chemistry reviews and patent disclosures. The protocols emphasize controlled reaction conditions to achieve high regioselectivity and yield, making this compound accessible for further medicinal chemistry applications.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-fluoro-5-methyl-2,3-dihydro-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the ester group to an alcohol.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: Formation of 4-fluoro-5-methyl-2,3-dihydro-1H-indole-2-carboxylic acid.

Reduction: Formation of 4-fluoro-5-methyl-2,3-dihydro-1H-indole-2-ethanol.

Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

Ethyl 4-fluoro-5-methyl-2,3-dihydro-1H-indole-2-carboxylate has a wide range of applications. Studies have shown that it interacts with various molecular targets, and its mechanism of action involves inhibiting specific enzymes that modulate inflammatory processes and immune responses. These interactions highlight its potential therapeutic roles in treating diseases associated with inflammation and immune dysregulation.

Potential Biological Activities:

- Antiviral, anticancer, and antimicrobial properties Research indicates that indole derivatives, including this compound, can interact with various biological targets, modulating processes such as inflammation and immune response.

- Enzyme Inhibition It has been noted for its ability to inhibit enzymes like indoleamine 2,3-dioxygenase and lipoxygenases, which play roles in inflammatory pathways.

- Interaction with Molecular Targets Studies have shown that this compound interacts with various molecular targets. Its mechanism of action involves inhibiting specific enzymes that modulate inflammatory processes and immune responses, highlighting its potential therapeutic roles in treating diseases associated with inflammation and immune dysregulation.

Synthesis:

The synthesis of this compound typically involves the Fischer indole synthesis. In industrial settings, similar synthetic routes are adapted for large-scale production, and continuous flow reactors are often employed for efficient mixing and heat transfer, optimizing reaction conditions to achieve high yields and purity.

Structural Features and Properties:

This compound shares structural similarities with other indole derivatives but exhibits unique properties due to its specific substitutions. The uniqueness of this compound lies in its specific fluorine positioning and methyl substitution, which influence its reactivity and biological activity differently from other compounds within the indole family.

Table of Related Compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Methyl 5-fluoro-2-oxo-2,3-dihydro-1H-indole-3-carboxylate | Fluorine at the 5th position | Known for kinase inhibition |

| Ethyl 5-fluoro-3-iodo-1H-indole-2-carboxylate | Iodine at the 3rd position | Exhibits different reactivity profiles |

| Ethyl 6-bromoindolecarboxylate | Bromine substitution | Varies in biological activity compared to ethyl 4-fluoro |

Mechanism of Action

The mechanism of action of ethyl 4-fluoro-5-methyl-2,3-dihydro-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

Ethyl 5-fluoroindole-2-carboxylate derivatives ()

- Example Compounds: N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide: Fluorine at position 5, benzophenone substituent. 5-Fluoro-N-[2-(4-methylbenzoyl)phenyl]-1H-indole-2-carboxamide: Fluorine at position 5, methylbenzoyl group.

- Key Differences: The target compound has fluorine at position 4 (vs. 5 in ), altering electron-withdrawing effects and aromatic π-system polarization.

Ethyl 5-fluoro-3-hydroxy-1H-indole-2-carboxylate ()

- Structure : Features a hydroxyl group at position 3 and fluorine at position 3.

- Comparison: The hydroxyl group increases polarity and hydrogen-bonding capacity, enhancing aqueous solubility compared to the target compound’s methyl group.

Physical and Spectroscopic Properties

Biological Activity

Ethyl 4-fluoro-5-methyl-2,3-dihydro-1H-indole-2-carboxylate is a synthetic compound belonging to the indole family, notable for its diverse biological activities. This article delves into the compound's biological activity, including its antiviral, anticancer, and antimicrobial properties, as well as its mechanisms of action and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 223.24 g/mol. The compound features a fluorine atom at the 4th position and an ethyl ester group at the 2nd position of the indole ring, which contributes to its unique biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C12H14FNO2 |

| Molecular Weight | 223.24 g/mol |

| CAS Number | 2089700-74-1 |

Antiviral Properties

Research indicates that this compound exhibits potential antiviral activity. It has been shown to inhibit viral replication in various models, likely through the modulation of immune responses and direct viral inhibition mechanisms. The compound interacts with viral enzymes or proteins essential for replication, thereby reducing viral load in infected cells.

Anticancer Activity

The anticancer potential of this compound has garnered significant attention. Studies demonstrate that it can inhibit tumor growth in several cancer cell lines through various mechanisms:

- Inhibition of Enzymes : this compound inhibits key enzymes involved in cancer progression, such as indoleamine 2,3-dioxygenase (IDO) and lipoxygenases (LOXs), which are implicated in inflammatory pathways that promote tumor growth .

- Mechanism of Action : The compound induces apoptosis in cancer cells by activating caspases and modulating the expression of pro-apoptotic and anti-apoptotic proteins (e.g., Bax and Bcl-2). This leads to cell cycle arrest and subsequent cell death .

Case Study: In Vitro Testing

A study evaluating the effects of this compound on human lung adenocarcinoma A549 cells revealed an IC50 value indicating significant cytotoxicity. This suggests that the compound could be further developed as a therapeutic agent for lung cancer treatment.

Antimicrobial Activity

This compound has also shown promising antimicrobial properties against various bacterial strains. In vitro assays demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound inhibits enzymes like IDO and LOX, which are crucial in inflammatory responses and cancer progression.

- Apoptosis Induction : By modulating apoptotic pathways, it promotes programmed cell death in cancerous cells.

- Antimicrobial Effects : It disrupts microbial cellular functions leading to cell death.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.